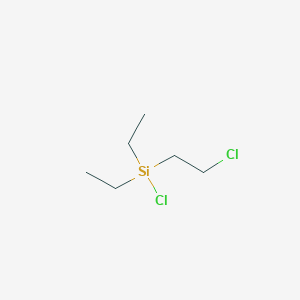

Chloro-(2-chloroethyl)-diethylsilane

Description

Properties

CAS No. |

4225-87-0 |

|---|---|

Molecular Formula |

C6H14Cl2Si |

Molecular Weight |

185.16 g/mol |

IUPAC Name |

chloro-(2-chloroethyl)-diethylsilane |

InChI |

InChI=1S/C6H14Cl2Si/c1-3-9(8,4-2)6-5-7/h3-6H2,1-2H3 |

InChI Key |

LEFQCDXLKRJHIP-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Ethyl Diethoxysilane

One reported approach involves direct chlorination of ethyl diethoxysilane to introduce the chloro-(2-chloroethyl) moiety. This method leverages the reactivity of silicon-bound ethoxy groups, which can be replaced by chlorinated alkyl groups under controlled conditions.

- Starting Material: Ethyl diethoxysilane

- Chlorinating Agent: Thionyl chloride (SOCl₂) or other chlorinating reagents

- Conditions: Controlled temperature (typically 15–30°C), dropwise addition of chlorinating agent to avoid side reactions

- Post-Reaction Processing: Washing with water and aqueous sodium bicarbonate to neutralize residual acid, drying over anhydrous magnesium sulfate, and distillation under reduced pressure to isolate the product

This method yields high purity Chloro-(2-chloroethyl)-diethylsilane with a reported gas phase purity of approximately 98.1% and overall yield around 68% when calculated relative to starting glycol derivatives.

Preparation of 2-(2-Chloroethyl) Ethanol Intermediate

A key intermediate in the synthesis of chlorinated ethylsilane compounds is 2-(2-chloroethyl) ethanol, which can be prepared by chlorinating diethylene glycol using thionyl chloride:

- Reaction: Diethylene glycol reacts with thionyl chloride in a molar ratio of approximately 1:1.1–1.2

- Temperature: Maintained between 15°C and 30°C to minimize side reactions and optimize reaction rate

- Procedure:

- Boric acid and toluene are refluxed with water to remove moisture.

- Diethylene glycol is added dropwise at low temperature (-5°C to 20°C).

- Thionyl chloride is added dropwise under water bath heating.

- After reaction completion, water is added carefully to decompose intermediate esters.

- The mixture is filtered to recover boric acid, washed, dried, and distilled under reduced pressure.

- Yield: Approximately 68.3% of 2-(2-chloroethoxy)ethanol with high purity (98.1% gas phase content).

This intermediate can then be further reacted with diethylsilane derivatives to form the target chloroethylsilane compound.

Alternative Preparation via Direct Reaction of Glycol Ethers and Thionyl Chloride

For related chlorinated ethers such as di(2-chloroethyl) ether, a direct reaction of diglycol with thionyl chloride is performed at elevated temperatures (90–130°C) with a molar ratio of 1:2.1–3:

- Advantages: Shortened reaction time (60–150 minutes), simplified purification by vacuum distillation, and avoidance of toxic solvents like benzene and pyridine

- Purification: Vacuum distillation at 108–110°C under 10 mmHg yields high purity product

- Environmental and Cost Benefits: Reduced toxicity and reagent cost due to elimination of pyridine and benzene

While this method is for ethers, the principles can be adapted for organosilicon chlorinated ethyl compounds.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Direct Chlorination of Ethyl Diethoxysilane | Method 2: Chlorination of Diethylene Glycol (Intermediate) | Method 3: Direct Glycol Ether Chlorination (Related Ethers) |

|---|---|---|---|

| Starting Material | Ethyl diethoxysilane | Diethylene glycol | Diglycol |

| Chlorinating Agent | Thionyl chloride | Thionyl chloride | Thionyl chloride |

| Molar Ratio (Chlorinating agent:substrate) | ~1.1–1.2:1 | 1.1–1.2:1 | 2.1–3:1 |

| Temperature Range | 15–30°C | 15–30°C | 90–130°C |

| Reaction Time | ~2–3 hours | ~2–3 hours | 60–150 minutes |

| Post-Reaction Workup | Water wash, sodium bicarbonate wash, drying, distillation | Water addition, filtration, washing, drying, distillation | Vacuum distillation |

| Yield | ~68% (based on glycol derivative) | ~68.3% (2-(2-chloroethoxy)ethanol) | High (not specified) |

| Purity | 98.1% gas phase purity | 98.1% gas phase purity | High purity via vacuum distillation |

| Environmental Considerations | Controlled temperature to minimize side reactions | Avoid excess water to prevent side reactions | Avoid toxic solvents (benzene, pyridine) |

Analysis of Preparation Methods

- Temperature Control: Essential across methods to prevent side reactions and degradation. Lower temperatures favor selectivity but may slow reaction rates.

- Molar Ratios: Slight excess of chlorinating agent optimizes conversion without excessive reagent waste.

- Purification: Vacuum distillation is preferred for isolating chlorinated organosilicon compounds due to their volatility and thermal sensitivity.

- Environmental Impact: Methods avoiding toxic solvents and minimizing waste improve operational safety and reduce costs.

- Yield and Purity: Yields around 68% with high purity (>98%) are achievable, indicating efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Chloro-(2-chloroethyl)-diethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon atom.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Major Products Formed

Substitution Reactions: Products include silanes with various functional groups such as alkoxysilanes, aminosilanes, and thiolsilanes.

Oxidation Reactions: Products include silanols and siloxanes.

Reduction Reactions: Products include silanes with different alkyl or aryl groups.

Scientific Research Applications

Chloro-(2-chloroethyl)-diethylsilane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of organosilicon compounds, which are important in materials science and polymer chemistry.

Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.

Medicine: It is explored for its potential use in drug delivery systems, where the silicon moiety can improve the pharmacokinetic properties of drugs.

Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Chloro-(2-chloroethyl)-diethylsilane involves the reactivity of the silicon-chlorine bonds. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various synthetic applications to introduce silicon-containing groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Chloro-(2-chloroethyl)-diethylsilane (inferred structure) with structurally related organosilicon compounds, focusing on molecular properties, substituents, and applications:

Key Comparisons:

Reactivity :

- This compound is expected to exhibit moderate hydrolytic reactivity due to the electron-withdrawing chloroethyl group, facilitating siloxane bond formation. This contrasts with trichloro(chloromethyl)silane (), which hydrolyzes rapidly due to three highly electrophilic Cl atoms .

- 2-Chloroethyltriethoxysilane () hydrolyzes faster than chloroethyl-diethylsilane due to ethoxy groups (-OCH₂CH₃), which are better leaving groups compared to ethyl (-CH₂CH₃) .

Substituent Effects: Bulky substituents like hexyl in Chloro(hexyl)dimethylsilane () reduce reactivity and enhance hydrophobicity, making it suitable for water-repellent coatings . Triethoxy groups in 2-Chloroethyltriethoxysilane () improve solubility in polar solvents and adhesion to inorganic surfaces (e.g., glass) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chloro-(2-chloroethyl)-diethylsilane in a laboratory setting?

- Methodological Answer : A plausible route involves reacting diethylsilane with 2-chloroethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purification via fractional distillation under inert gas (e.g., nitrogen) is critical due to the compound’s sensitivity to moisture. Characterization via NMR (¹H, ¹³C, and ²⁹Si) and GC-MS can confirm structural integrity and purity (>95%) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects protons on the chloroethyl and diethyl groups (δ 0.5–1.5 ppm for Si-CH₂; δ 3.5–4.0 ppm for Cl-CH₂). ²⁹Si NMR confirms the silicon environment (δ ~10–20 ppm for Si-Cl bonds) .

- GC-MS : Monitors purity and identifies byproducts (e.g., unreacted silane or hydrolysis products).

- Elemental Analysis : Validates empirical formula (C₆H₁₄Cl₂Si) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and chemical-resistant goggles (EN 166 standard) to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert gas (argon) atmosphere, sealed containers, and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in Grignard-based syntheses?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., ZnCl₂ or FeCl₃) to reduce side reactions.

- Temperature Control : Maintain 0–5°C during silane-chloroethyl chloride coupling to suppress thermal decomposition.

- Solvent Selection : Anhydrous toluene or hexane improves solubility and minimizes hydrolysis. Yield optimization (≥80%) can be validated via kinetic studies and Arrhenius plots .

Q. What strategies resolve contradictions between experimental and computational data on the reactivity of this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under controlled humidity and temperature. Compare with DFT calculations (e.g., bond dissociation energies for Si-Cl vs. C-Cl bonds).

- Byproduct Analysis : Use LC-MS to detect trace intermediates (e.g., siloxanes from hydrolysis) that may explain discrepancies .

Q. How does the chloroethyl group’s steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate 3D molecular models (e.g., using Avogadro software) to quantify steric hindrance around the silicon center.

- Electrophilicity Assays : Measure reaction rates with nucleophiles (e.g., alcohols or amines) under varying electronic conditions (polar vs. nonpolar solvents). Correlate with Hammett constants .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent NMR results for this compound across studies?

- Methodological Answer :

- Deuterated Solvent Purity : Ensure solvents (e.g., CDCl₃) are free from moisture to avoid peak splitting.

- Internal Standards : Use tetramethylsilane (TMS) for ²⁹Si NMR calibration.

- Collaborative Validation : Share raw spectral data with independent labs to confirm signal assignments .

Q. What are the critical impurities to monitor during synthesis, and how do they impact downstream applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.